molecular formula C15H24N4O2S2 B6527495 N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 893347-18-7

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B6527495
CAS No.: 893347-18-7
M. Wt: 356.5 g/mol
InChI Key: HIUDNHBXWCBYFF-UHFFFAOYSA-N
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Description

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with a suitable thiol compound.

    Attachment of the Cyclohexylcarbamoyl Group: The cyclohexylcarbamoyl group is attached through a nucleophilic substitution reaction involving the thiadiazole intermediate and cyclohexyl isocyanate.

    Formation of the Pentanamide Moiety: The final step involves the reaction of the intermediate with pentanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

N-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide can be compared with other thiadiazole derivatives:

    Similar Compounds:

    Uniqueness: The presence of the cyclohexylcarbamoyl and pentanamide groups in this compound provides it with unique chemical and biological properties, making it distinct from other thiadiazole derivatives.

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-2-3-9-12(20)17-14-18-19-15(23-14)22-10-13(21)16-11-7-5-4-6-8-11/h11H,2-10H2,1H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDNHBXWCBYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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